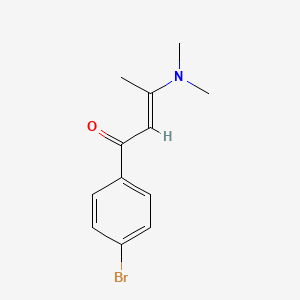

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one

説明

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one (CAS 131888-13-6, molecular formula C₁₇H₁₆BrNO) is a chalcone derivative characterized by a conjugated enone system linking a 4-bromophenyl group and a dimethylamino-substituted phenyl ring . Its synthesis typically involves the reaction of 1-(4-bromophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (363 K), yielding the (E)-configured product . The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, while the dimethylamino group enhances electron-donating properties, influencing reactivity and intermolecular interactions .

特性

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(dimethylamino)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATXBOWGZXQCMO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)Br)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate alkyne. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and may require a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

Reduction: Formation of 1-(4-bromophenyl)-3-(dimethylamino)-2-butanol.

Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.

科学的研究の応用

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting neurological disorders due to its dimethylamino group.

Materials Science: It is used in the design of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

作用機序

The mechanism of action of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the bromophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Table 1: Key Structural Features of Selected Chalcone Derivatives

- In contrast, the dimethylamino group (in the target compound) increases electron donation, which may stabilize the enone system .

- Steric Effects : The 3,4-dimethylphenyl group in introduces steric hindrance, resulting in a larger dihedral angle (48.13°) between aromatic rings compared to unsubstituted analogs. This reduces conjugation and may impact photophysical properties .

Crystallographic and Intermolecular Interactions

- For example, nitro-containing chalcones (e.g., ) form 2D hydrogen-bonded networks via C–H⋯O interactions, enhancing thermal stability and influencing solubility .

- The absence of strong hydrogen-bond donors (e.g., –OH or –NH₂) in the target compound may limit its ability to form robust supramolecular assemblies compared to nitro- or amino-substituted analogs .

生物活性

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one, a compound with significant chemical and biological properties, has been the subject of various studies investigating its potential applications in pharmacology and materials science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a dimethylamino moiety, contributing to its unique chemical reactivity and biological effects. The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, which is crucial for its interactions with biological targets.

The biological activity of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromophenyl group may participate in π-π stacking interactions. These interactions can modulate enzymatic activities and influence cellular pathways related to proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, a study reported that the compound significantly reduced cell viability in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

- Breast Cancer Cell Lines : In a study examining the effects of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one on MCF-7 breast cancer cells, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the role of reactive oxygen species (ROS) in mediating the compound's cytotoxic effects.

- Bacterial Inhibition : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2-butanone | Lacks dimethylamino group | Different reactivity; lower biological activity |

| 1-(4-Chlorophenyl)-3-(dimethylamino)-2-buten-1-one | Chlorine instead of bromine | Varying electronic properties; similar activity |

| 1-(4-Bromophenyl)-3-(methylamino)-2-buten-1-one | Methylamino group | Altered steric properties; different activity |

This table illustrates how variations in substituents impact both chemical reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。